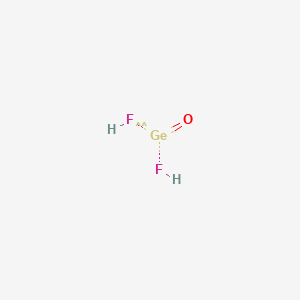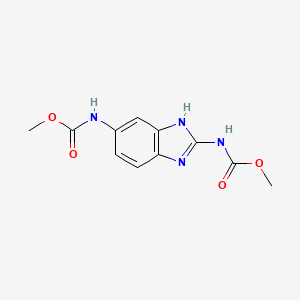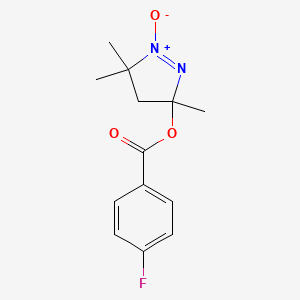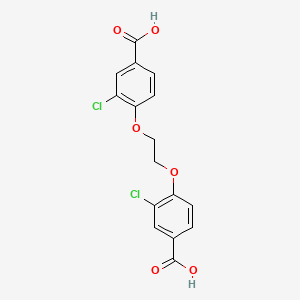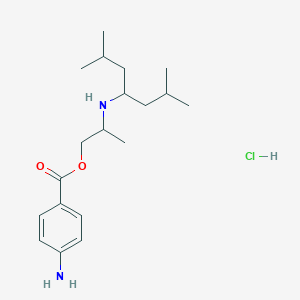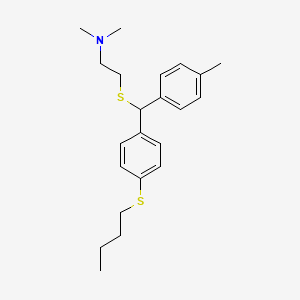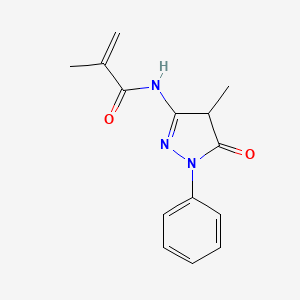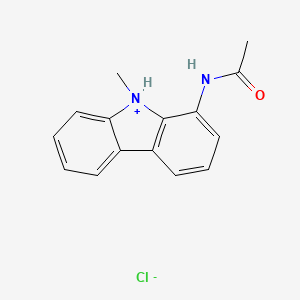
3-Acetamino-9-methylcarbazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamino-9-methylcarbazole hydrochloride is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamino-9-methylcarbazole hydrochloride typically involves the acylation of 9-methylcarbazole with acetic anhydride in the presence of a catalyst, followed by the introduction of a hydrochloride group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the acylation reaction.
Catalyst: Acid catalysts such as sulfuric acid or phosphoric acid to promote the reaction.
Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetamino-9-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, amine derivatives, and oxidized carbazole compounds.
Scientific Research Applications
3-Acetamino-9-methylcarbazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Acetamino-9-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Another carbazole derivative with similar structural features but different functional groups.
9-Methylcarbazole: The parent compound from which 3-Acetamino-9-methylcarbazole hydrochloride is derived.
N-Methylcarbazole: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific acetamino and methyl substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
64049-33-8 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-(9-methyl-9H-carbazol-9-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-10(18)16-13-8-5-7-12-11-6-3-4-9-14(11)17(2)15(12)13;/h3-9H,1-2H3,(H,16,18);1H |
InChI Key |
DEULAUISTMYAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1[NH+](C3=CC=CC=C23)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
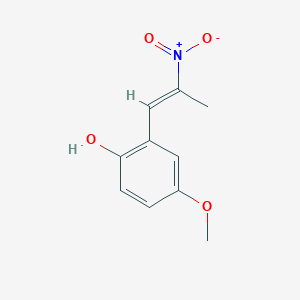
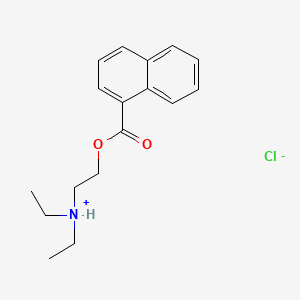
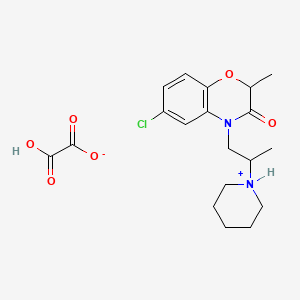
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
